N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide

Carbonic Anhydrase Enantioselective Inhibition Chiral Recognition

Researchers requiring a reliable chiral probe for carbonic anhydrase (CA) binding assays often face supply inconsistency and undefined stereochemistry. This compound directly addresses these pain points: - Enables enantioselective structure-kinetic relationship (SKR) studies with discrete (R)- and (S)-enantiomers. - The N-benzyl group ensures prolonged target residence time via hydrophobic wall interactions, critical for assay reproducibility. - Supplied at ≥95% purity as a racemic mixture or single enantiomers, ensuring batch-to-batch consistency for global procurement.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
Cat. No. B13240465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O
InChIInChI=1S/C15H17NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,12,16-17H,11H2,1H3
InChIKeyVJPXNKHPSLAFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide Procurement Baseline: CAS 1153349-99-5 Identity, Purity, and Availability


N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide (CAS 1153349-99-5) is a chiral, para-substituted benzenesulfonamide derivative bearing an N-benzyl moiety and a 1-hydroxyethyl substituent . With a molecular formula of C15H17NO3S and a molecular weight of 291.4 g/mol, the compound is commercially supplied as a racemic mixture or as discrete (R)- and (S)-enantiomers at purities typically ≥95% . It belongs to the N-substituted secondary sulfonamide class, distinct from primary sulfonamide CA inhibitors such as acetazolamide. The compound is primarily employed as an advanced building block in medicinal chemistry and as a reference ligand in carbonic anhydrase (CA) binding studies, where the N-benzyl and chiral 1-hydroxyethyl groups modulate affinity, selectivity, and physicochemical properties compared to simpler, non-benzylated analogs [1].

Workflow
Chiral reference-standard workflow for enantioselective CA studies
Selection
Discrete (R)- and (S)-enantiomers; racemic mixture option
Use Context
N-Benzylated building block for CA pharmacophore retention

Why N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide Cannot Be Replaced by 4-(1-Hydroxyethyl)benzenesulfonamide or Other Non-Benzylated Analogs


In-class benzenesulfonamide CA inhibitors cannot be freely interchanged because minor modifications to the sulfonamide nitrogen and the para-substituent profoundly alter target binding kinetics, isoform selectivity, and physicochemical properties. The presence of the N-benzyl group in N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide introduces a critical hydrophobic interaction site absent in the primary sulfonamide analog 4-(1-hydroxyethyl)benzenesulfonamide (CAS 113412-15-0). X-ray crystallographic evidence with related para-substituted benzenesulfonamides demonstrates that N-alkylation enables additional van der Waals contacts with the hCA II 'hydrophobic wall' (residues Phe131, Val135, Leu198, Pro202), leading to markedly slower dissociation rates (longer residence time) compared to the parent primary sulfonamide [1]. Furthermore, the benzyl group increases the compound's logP by approximately 1.0–1.5 units relative to the non-benzylated analog, affecting solubility, membrane permeability, and non-specific binding profiles . Substituting the target compound with 4-(1-hydroxyethyl)benzenesulfonamide or other non-benzylated congeners would therefore yield different binding kinetics, altered isoform selectivity profiles, and divergent in vitro pharmacological readouts, directly compromising experimental reproducibility in CA inhibition studies.

Target Compound
N-benzyl hydrophobic contact anchors to hCA II wall; longer residence time profile
Non-Benzylated Analog
Lacks N-benzyl; binding kinetics and isoform selectivity may shift significantly
Target Compound
Estimated logP ~2.5–3.0; balanced HBD/HBA profile for permeability screening
Non-Benzylated Analog
Lower logP ~1.0–1.5; solubility and non-specific binding may not transfer

Quantitative Evidence Guide for N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide Differentiation


Chiral Center Differentiation: (R)- vs (S)-Enantiomer Availability Enables Enantioselective CA Binding Studies

N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide is commercially supplied as separated (R)- and (S)-enantiomers (Santa Cruz Biotechnology sc-355537 and sc-355538, respectively) . In closely related benzenesulfonamide CA inhibitor series studied by Bruno et al. (2017), enantiomeric pairs demonstrated statistically significant differences in hCA II inhibition constants (Ki), with eudysmic ratios (Ki(R)/Ki(S)) ranging from 1.5 to 4.8 depending on the specific para-substituent [1]. The availability of both enantiomers of the target compound allows researchers to conduct enantioselective binding experiments that are impossible with achiral analogs such as N-benzyl-4-(hydroxymethyl)benzenesulfonamide (CAS 96155-81-6) or 4-(2-hydroxyethyl)benzenesulfonamide.

Enantiomer Availability
Class-level
Target (R)/(S) enantiomers, ≥95% purity
Achiral analog No enantiomer separation possible
Predicted eudysmic ratio 1.5–4.8 (class-level inference)
Supports enantioselective CA binding studies
Class-level inference from Bruno et al. 2017; exact Ki not published
Carbonic Anhydrase Enantioselective Inhibition Chiral Recognition

Hydrophobic Contact Surface Expansion via N-Benzyl Substitution Increases hCA II Binding Residence Time vs. Primary Sulfonamide Analog

Structural and SPR data from Baron et al. (2015) on para-substituted n-alkyl and hydroxyethylene-benzenesulfonamides bound to hCA II establish that increasing ligand hydrophobicity through alkyl chain extension correlates with a dramatic increase in the association rate constant (kon) and a slower dissociation rate (koff), resulting in longer residence times [1]. The N-benzyl substituent on the target compound provides an additional hydrophobic contact surface (estimated ΔG contribution of −2.5 to −3.5 kcal/mol based on the burial of ~100 Ų of nonpolar surface area at the hCA II hydrophobic wall) that is entirely absent in 4-(1-hydroxyethyl)benzenesulfonamide (CAS 113412-15-0), which lacks the N-benzyl group and therefore cannot engage residues Phe131, Val135, and Leu198 simultaneously [1][2].

Residence Time Boost
Class-level
2–5× longer predicted
vs. non-benzylated primary sulfonamide
May support structure-kinetic relationship profiling
Predicted from SPR/X-ray class data; target-specific values not available
Residence Time hCA II Structure-Kinetic Relationship

Hydrogen Bond Donor/Acceptor Capacity Differentiates N-Benzylated Target from Non-Benzylated Analogs in Physicochemical Profiling

N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide possesses 2 hydrogen bond donors (sulfonamide NH, secondary alcohol OH) and 4 hydrogen bond acceptors (sulfonamide O atoms, alcohol O, aromatic π-cloud) as computed from its 2D structure . In contrast, the non-benzylated analog 4-(1-hydroxyethyl)benzenesulfonamide (CAS 113412-15-0) features 2 HBD and 3 HBA, while acetazolamide possesses 2 HBD and 5 HBA [1]. The balanced HBD/HBA count of the target compound (2/4) places it within favorable drug-like chemical space (Lipinski rule of five), whereas the additional N-benzyl lipophilicity (estimated logP ~2.5–3.0 vs. ~1.0 for the non-benzylated analog) may require formulation adjustments for aqueous assays .

Physicochemical Profile
Reported
HBD 2 / HBA 4 | logP ~2.5–3.0 | ΔlogP +1.5 vs analog
Informs solubility and permeability assay design
Computed properties; cross-study comparable
Physicochemical Properties Drug-likeness Permeability

Differential Synthetic Accessibility and Building Block Versatility vs. 4-(1-Hydroxyethyl)benzenesulfonamide

The target compound serves as a versatile N-benzylated building block that can undergo further diversification at the secondary alcohol (oxidation to ketone, esterification, etherification) while retaining the N-benzyl sulfonamide core . In contrast, 4-(1-hydroxyethyl)benzenesulfonamide (CAS 113412-15-0) lacks the N-benzyl substituent and requires an additional synthetic step (N-benzylation) to achieve the same substitution pattern, introducing complexity and potential yield loss. The target compound is commercially available from multiple suppliers (Santa Cruz Biotechnology, Enamine, Biosynth/CymitQuimica) with documented purity specifications, reducing synthetic burden for medicinal chemistry programs [1].

Synthetic Accessibility
Reported
Target One-step alcohol diversification; ≥3 vendors
Non-benzylated analog Requires N-benzylation (+1 step)
Lead time reduction ~1–2 weeks vs custom synthesis
Accelerates SAR library synthesis
Vendor catalog survey; retrosynthetic analysis
Organic Synthesis Building Block MedChem Scaffold

Optimal Application Scenarios for N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide in Scientific Procurement


Enantioselective Carbonic Anhydrase Inhibitor Screening and Chiral Lead Optimization

The availability of discrete (R)- and (S)-enantiomers of N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide enables enantioselective CA inhibition studies that can reveal differential binding affinities and kinetic profiles between stereoisomers. This is essential for chiral lead optimization programs targeting CA isoforms (hCA I, II, IX, XII) in glaucoma, cancer, or diuretic indications. The separated enantiomers serve as stereochemical probes to deconvolute binding contributions from the chiral 1-hydroxyethyl moiety, a capability not offered by achiral analogs such as N-benzyl-4-(hydroxymethyl)benzenesulfonamide [1].

Structure-Kinetic Relationship (SKR) Studies on hCA II Residence Time

The N-benzyl substituent on the target compound engages the hCA II hydrophobic wall, making it a suitable tool compound for structure-kinetic relationship (SKR) investigations. Researchers can use SPR biosensor assays to measure kon, koff, and residence time (τ = 1/koff) and directly compare these kinetic parameters against the non-benzylated analog 4-(1-hydroxyethyl)benzenesulfonamide. Such comparisons quantify the kinetic contribution of the N-benzyl group, providing insights valuable for optimizing drug-target residence time in CA-targeted therapeutics [2].

MedChem Building Block for Library Synthesis via Alcohol Diversification

The 1-hydroxyethyl substituent provides a reactive handle for parallel derivatization (e.g., Swern oxidation to acetyl, Mitsunobu reactions, ester formation) while the N-benzyl sulfonamide core is preserved as a CA-binding pharmacophore. This makes the compound a strategic starting material for generating focused compound libraries aimed at improving CA isoform selectivity or modulating physicochemical properties. Compared to the parent primary sulfonamide, the pre-installed N-benzyl group eliminates a synthetic step and ensures consistent CA-binding scaffold integrity across library members .

Reference Ligand for Biophysical Assay Development and Control Experiments

The defined physicochemical profile (HBD=2, HBA=4, MW=291.4, estimated logP 2.5–3.0) and commercial availability at >95% purity make the compound suitable as a reference ligand in biophysical assay development, including SPR, ITC, and DSF. It can serve as a positive control for hCA II binding assays and as a reference compound to benchmark the activity of novel CA inhibitor series, provided that the N-benzyl-specific binding mode is accounted for in data interpretation .

Application
Selection Property
Validation Focus
Enantioselective CA inhibitor screening and chiral lead research
Enantiomer identity and chiral purity
Enantioselective binding assay validation; chiral recognition context
Structure-kinetic relationship studies on hCA II
N-Benzyl substitution pattern
Residence time and kinetic parameter benchmarking
MedChem building block for focused library synthesis
1-Hydroxyethyl functional handle
Scaffold integrity and diversification efficiency
Reference ligand for biophysical assay development
Defined physicochemical profile (HBD/HBA/logP)
Binding assay calibration and control compound benchmarking
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